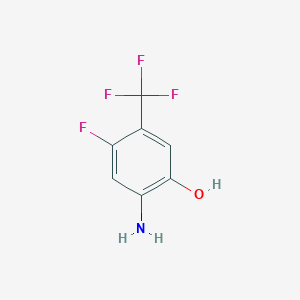

2-Amino-4-fluoro-5-(trifluoromethyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Amino-4-fluoro-5-(trifluoromethyl)phenol” is an organic fluorinated building block . It has a molecular weight of 180.10 and its linear formula is FC6H3(CF3)OH . The compound appears as a clear colorless to orange liquid .

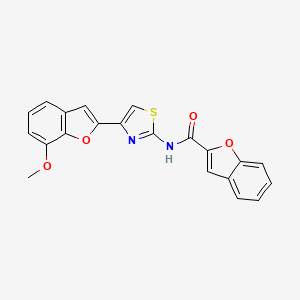

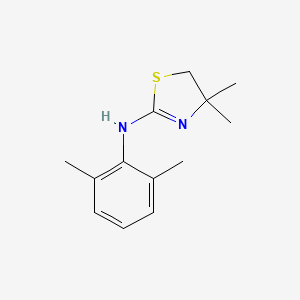

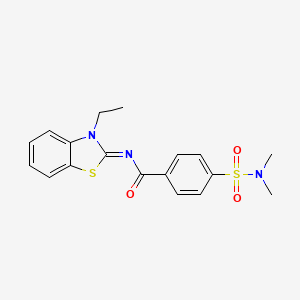

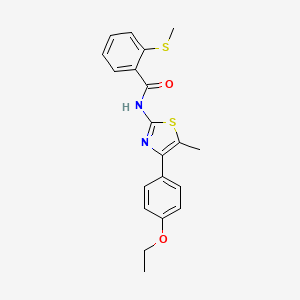

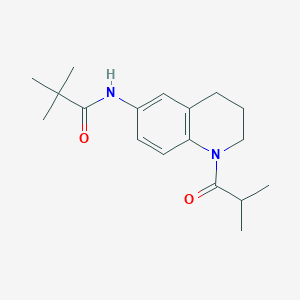

Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenol group with fluorine and trifluoromethyl substituents .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature with a density of 1.436 g/mL at 25 °C . It has a boiling point of 146 °C .Applications De Recherche Scientifique

Fluorescent Probes and Sensors

Fluorinated o-aminophenol derivatives have been developed as pH-sensitive probes for measuring intracellular pH, showcasing negligible affinity for other physiological ions. These fluorinated analogs, like NEAP compounds, exhibit significant shifts in proton NMR, useful for biological imaging and diagnostics (Rhee, Levy, & London, 1995). Another study presents a fluorescent chemosensor for cobalt ions based on a ruthenium(II) tris(bipyridine)-multi-substituted phenol complex, displaying high selectivity and sensitivity (Li et al., 2006).

Materials Science

Research in materials science has led to the synthesis of highly fluorinated polyimides with great solubility, thermal stability, and optical transparency, useful for advanced materials applications (Tao et al., 2009). Another innovative application is the biocatalytic introduction of the trifluoromethyl group into unprotected phenols, highlighting a method for producing polyhydroxyalkanoates with fluorinated phenoxy side groups, which could lead to new materials with unique properties (Simon et al., 2016).

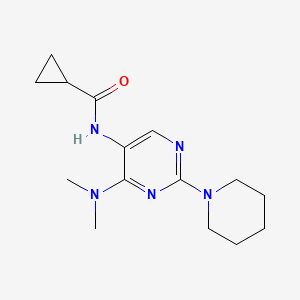

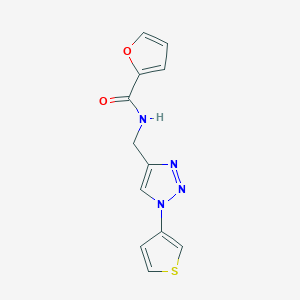

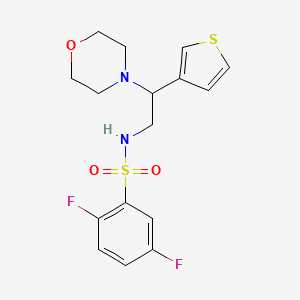

Pharmaceutical and Biological Applications

Fluorinated compounds have been explored for their potential in pharmaceutical applications. A study on fluorinated 7-amino-4-quinolone-3-carboxylic acids, known for their antibacterial properties and phototoxicity, investigated their photochemical behaviors in therapy (Fasani et al., 1999). Moreover, derivatives of 1,2,4-triazoles, including fluoro derivatives, have been synthesized and characterized for their potential as antibacterial agents, indicating the broad applicability of fluorinated compounds in medicinal chemistry (Shukla et al., 2014).

Antitumor Agents

The development of novel antitumor agents such as JPC-3210, a trifluoromethyl-substituted compound, has shown promising in vitro and in vivo efficacy against multidrug-resistant Plasmodium falciparum, indicating potential applications in malaria treatment and prevention (Chavchich et al., 2016).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and proteins .

Mode of Action

The presence of the trifluoromethyl group (-cf3) can potentially enhance the compound’s interaction with its targets . The fluorine atoms in the -CF3 group can form strong hydrogen bonds with the target protein, thereby improving the compound’s potency .

Biochemical Pathways

Similar compounds have been reported to inhibit enzymes such as leucyl-trna synthetase , which plays a crucial role in protein synthesis.

Pharmacokinetics

The presence of the trifluoromethyl group (-cf3) can potentially influence these properties . For instance, the -CF3 group can enhance the lipophilicity of the compound, which may improve its absorption and distribution .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-4-fluoro-5-(trifluoromethyl)phenol . For instance, the compound’s stability can be affected by temperature . Moreover, the compound’s action and efficacy can be influenced by its physicochemical environment, which can be affected by factors such as pH and the presence of other molecules .

Propriétés

IUPAC Name |

2-amino-4-fluoro-5-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO/c8-4-2-5(12)6(13)1-3(4)7(9,10)11/h1-2,13H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYUTXNJABHCLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)N)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3-Methoxyphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2958299.png)

![2-(4-chlorophenyl)-3-(furan-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2958303.png)

![1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)